N-Acetyl-L-methionine-D3
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Overview
Description
N-Acetyl-L-methionine-D3 is a deuterium-labeled derivative of N-Acetyl-L-methionine. This compound is a human metabolite that is nutritionally and metabolically equivalent to L-methionine, an indispensable amino acid required for normal growth and development . The deuterium labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-D3 involves the acetylation of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes steps such as:
Reaction Setup: Mixing L-methionine with acetic anhydride and a base.
Deuterium Incorporation: Using deuterated solvents or reagents.
Purification: Employing techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-methionine-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-methionine-D3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of methionine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Mechanism of Action
N-Acetyl-L-methionine-D3 exerts its effects by participating in metabolic pathways similar to L-methionine. It is involved in:
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Methylation Reactions: Provides methyl groups for various biochemical reactions.
Antioxidant Defense: Contributes to the synthesis of glutathione, a major antioxidant.
Molecular Targets and Pathways:
Methionine Adenosyltransferase: Converts methionine to S-adenosylmethionine, a key methyl donor.
Transsulfuration Pathway: Converts methionine to cysteine, which is further used in the synthesis of glutathione.
Comparison with Similar Compounds
N-Acetyl-L-methionine-D3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. Similar compounds include:
N-Acetyl-L-methionine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
L-Methionine: The parent amino acid, essential for protein synthesis and various metabolic processes.
Uniqueness: The deuterium labeling in this compound allows for precise tracking in metabolic studies, making it a valuable tool in research .
Properties
Molecular Formula |
C7H13NO3S |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3 |
InChI Key |
XUYPXLNMDZIRQH-JFZJHJNYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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